

Technical Guide: Applications & Synthesis of [2-(2-Methoxy-2-oxoethyl)phenyl]acetate

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Compound of Interest

Compound Name: [2-(2-Methoxy-2-oxoethyl)phenyl]acetate

CAS No.: 72686-08-9

Cat. No.: B15288512

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Executive Summary

[2-(2-Methoxy-2-oxoethyl)phenyl]acetate (CAS: 72686-08-9), also known as Methyl 2-(2-acetoxyphenyl)acetate, is a bifunctional aromatic ester serving as a critical intermediate in the synthesis of Benzofuran-2(3H)-ones (Coumaranones), Strobilurin fungicides, and NSAID derivatives.^[1] Its unique structure—featuring a labile phenolic acetate and a stable methyl ester—allows for orthogonal deprotection strategies, making it an invaluable tool for controlled lactonization and enzymatic kinetic resolution (EKR) in asymmetric synthesis.

This guide details the molecule's physicochemical profile, synthesis protocols, and its primary applications in medicinal and agricultural chemistry.

Physicochemical Profile & Structure

Property	Specification
IUPAC Name	Methyl 2-(2-acetoxyphenyl)acetate
CAS Number	72686-08-9
Molecular Formula	
Molecular Weight	208.21 g/mol
Structure	Benzene ring substituted at C1 with Acetoxy () and C2 with Methoxycarbonylmethyl ()
Appearance	White to off-white crystalline solid or viscous oil
Solubility	Soluble in MeOH, EtOH, EtOAc, DCM; Insoluble in water
Stability	Stable under anhydrous conditions; Hydrolyzes in basic/acidic aqueous media

Structural Logic

The molecule represents a "double-protected" form of 2-hydroxyphenylacetic acid.

- Phenolic Acetate (C1): Protects the phenol from oxidation and premature lactonization. It is more labile to hydrolysis (especially enzymatic) than the methyl ester.
- Methyl Ester (C2 side chain): Protects the carboxylic acid. It is stable to mild oxidative conditions but susceptible to saponification.

Synthesis Protocol

The synthesis typically proceeds via the acetylation of Methyl 2-(2-hydroxyphenyl)acetate, which itself is derived from Benzofuran-2(3H)-one (Coumaranone) via methanolysis.

Step-by-Step Methodology

Objective: Synthesis of **[2-(2-Methoxy-2-oxoethyl)phenyl]acetate** from Benzofuran-2(3H)-one.

Reagents:

- Benzofuran-2(3H)-one (1.0 eq)
- Methanol (Solvent/Reagent, excess)
- Sulfuric Acid (Catalytic, 0.05 eq)
- Acetic Anhydride (1.2 eq)
- Pyridine (1.5 eq)
- Dichloromethane (DCM)

Protocol:

- Ring Opening (Methanolysis):
 - Dissolve Benzofuran-2(3H)-one in anhydrous Methanol.
 - Add catalytic
.
 - Reflux for 4 hours. The lactone ring opens to form Methyl 2-(2-hydroxyphenyl)acetate.
 - Concentrate in vacuo to remove methanol.
- Acetylation:
 - Redissolve the crude residue in DCM.
 - Add Pyridine followed by dropwise addition of Acetic Anhydride at 0°C.
 - Stir at room temperature for 2 hours.

- Monitor by TLC (Hexane:EtOAc 7:3). The phenol spot () should disappear, replaced by the acetate ().
- Workup:
 - Wash with 1M HCl (to remove pyridine), then saturated , then Brine.
 - Dry over , filter, and concentrate.
 - Yield: Typically >90% as a viscous oil or low-melting solid.

Core Application 1: Controlled Synthesis of Benzofuran-2(3H)-ones

The primary utility of this molecule is as a stable, storable precursor for substituted Benzofuran-2(3H)-ones. Free 2-hydroxyphenylacetic acid is prone to spontaneous lactonization and oxidation (forming quinone methides). The di-ester form is stable and can be "activated" to the lactone on demand.

Mechanism

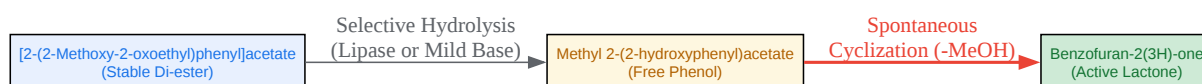
Selective hydrolysis of the phenolic acetate releases the free phenol. The phenol oxygen, being a strong nucleophile in close proximity to the methyl ester (entropy advantage), attacks the ester carbonyl, releasing methanol and closing the lactone ring.

Experimental Protocol: "Lactone Switch"

- Activation: Dissolve **[2-(2-Methoxy-2-oxoethyl)phenyl]acetate** (1 mmol) in Methanol/Water (3:1).
- Catalysis: Add

(0.1 eq) or *Candida antarctica* Lipase B (CALB).

- Reaction: Stir at 25°C. The phenolic acetate hydrolyzes first.
- Cyclization: Spontaneous intramolecular transesterification occurs, forming Benzofuran-2(3H)-one.
- Isolation: Acidify to pH 2, extract with EtOAc.



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Figure 1: The "Lactone Switch" mechanism. Selective deprotection of the phenol triggers spontaneous cyclization to the pharmacologically active benzofuranone scaffold.

Core Application 2: Enzymatic Kinetic Resolution (Biocatalysis)

Lipases, particularly CALB (Novozym 435), exhibit high selectivity for the phenolic acetate over the aliphatic methyl ester. This property is exploited in the kinetic resolution of chiral derivatives (e.g., if the methylene group is substituted).

Rationale

- Chemoselectivity: Chemical hydrolysis often attacks the methyl ester (saponification) or both esters indiscriminately. Lipases prefer the lipophilic acetate group.
- Regioselectivity: Allows the preparation of Methyl 2-(2-hydroxyphenyl)acetate without lactonization if the reaction is performed in anhydrous media (transesterification with BuOH).

Protocol: Selective Deprotection

- Medium: Anhydrous Toluene or MTBE.
- Nucleophile: n-Butanol (2.0 eq).

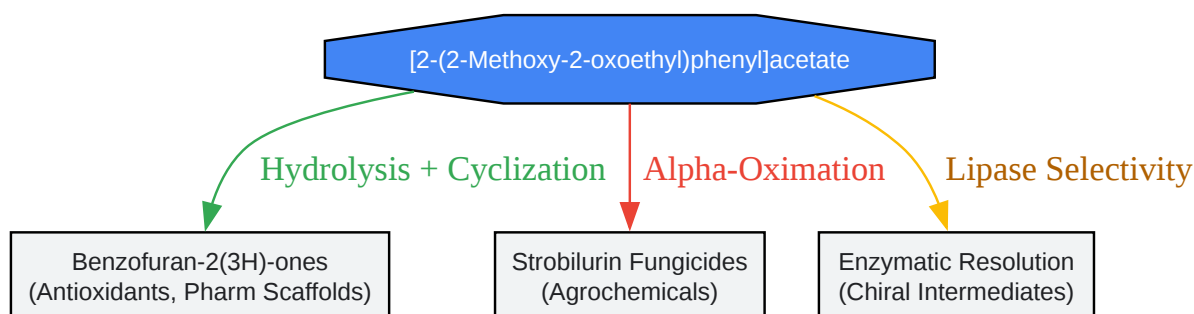
- Enzyme: Immobilized CALB (10% w/w).
- Conditions: Shake at 40°C for 24h.
- Result: The acetate is transferred to BuOH, leaving the free phenol methyl ester intact.

Core Application 3: Strobilurin & NSAID

Intermediates

This molecule serves as a scaffold for Strobilurin fungicides (e.g., Kresoxim-methyl analogs) and NSAIDs (Diclofenac analogs).

- Strobilurins: The ortho-substituted phenylacetic acid core is modified at the -position (e.g., methoxyimino formation) to create the toxophore. The acetate protects the phenol during these harsh modifications.
- NSAIDs: The methylene group can be alkylated or aminated. For example, reaction with anilines yields 2-(2-hydroxyphenyl)-N-phenylacetamide derivatives, which are structural isomers of Diclofenac precursors.



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Figure 2: Divergent synthetic pathways from the core intermediate.

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